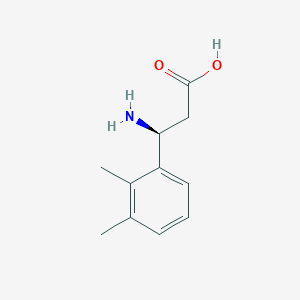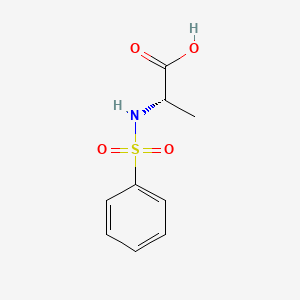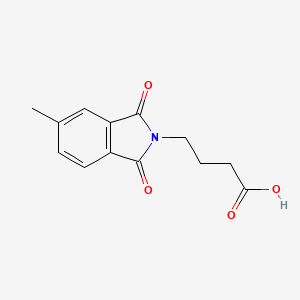
4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
描述
The compound “4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid” has a CAS Number of 346704-25-4 . It has a molecular weight of 247.25 and its IUPAC name is 4-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO4/c1-8-4-5-9-10(7-8)13(18)14(12(9)17)6-2-3-11(15)16/h4-5,7H,2-3,6H2,1H3,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 247.25 . The compound’s storage temperature is room temperature .科学研究应用
4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid has been studied for its potential medicinal uses, including its anti-inflammatory, anti-fungal, and anti-cancer properties. In particular, its ability to inhibit the enzyme COX-2 has been studied extensively. In addition, this compound has been studied for its ability to inhibit the growth of certain types of cancer cells, such as breast cancer cells.
作用机制
4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid has been found to act as an inhibitor of the enzyme COX-2, which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, this compound is able to reduce the production of prostaglandins, which in turn reduces inflammation. In addition, this compound has been found to inhibit the growth of certain types of cancer cells, such as breast cancer cells.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory, anti-fungal, and anti-cancer properties. In addition, this compound has been found to have antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. This compound has also been found to have an inhibitory effect on the activity of certain enzymes, such as COX-2, which can reduce inflammation.
实验室实验的优点和局限性
The main advantage of using 4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid in laboratory experiments is its ability to inhibit the activity of certain enzymes, such as COX-2. This can be beneficial for studying the effects of inflammation and other diseases. However, the use of this compound in laboratory experiments can be limited by the fact that it is not always easy to obtain pure this compound in large quantities. Additionally, this compound can be toxic in high doses, so it is important to use caution when handling and using it in laboratory experiments.
未来方向
4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid has potential to be used in the treatment of a variety of diseases and conditions, including inflammation, cancer, and fungal infections. Further research is needed to better understand the mechanism of action of this compound and to develop more effective and safe treatments. Additionally, more research is needed to explore the potential of this compound as a therapeutic agent for other conditions, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to explore the potential of this compound as an antioxidant, as this could lead to the development of more effective treatments for oxidative stress-related diseases.
合成方法
4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid can be synthesized in the laboratory through a reaction between 5-methyl-1,3-dioxane-2-one and 2-chloro-1-methyl-1H-isoindole. This reaction is catalyzed by a base, such as potassium carbonate, and the product is purified by recrystallization. This method has been used successfully to produce pure this compound in laboratory settings.
安全和危害
属性
IUPAC Name |
4-(5-methyl-1,3-dioxoisoindol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-4-5-9-10(7-8)13(18)14(12(9)17)6-2-3-11(15)16/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSMNQDETIUHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501187636 | |
| Record name | 1,3-Dihydro-5-methyl-1,3-dioxo-2H-isoindole-2-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
346704-25-4 | |
| Record name | 1,3-Dihydro-5-methyl-1,3-dioxo-2H-isoindole-2-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346704-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-5-methyl-1,3-dioxo-2H-isoindole-2-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6142182.png)
![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid](/img/structure/B6142188.png)
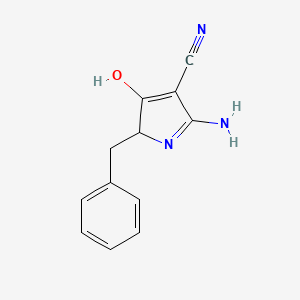
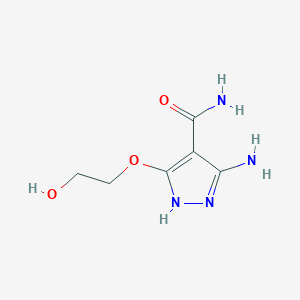

![6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol](/img/structure/B6142221.png)
![(2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid](/img/structure/B6142247.png)
![4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine](/img/structure/B6142253.png)
![methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylate](/img/structure/B6142257.png)
![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B6142263.png)
